3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid is an aromatic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-phenylbenzoic acid followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the Friedel-Crafts reaction utilizes trifluoromethylbenzene and aluminum chloride as a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases.
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 3-(3-Aminophenyl)-5-trifluoromethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylate salts.
Scientific Research Applications
3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
- 3-(4-Nitrophenyl)-5-trifluoromethylbenzoic acid
- 3-(3-Nitrophenyl)-4-trifluoromethylbenzoic acid
- 3-(3-Nitrophenyl)-5-difluoromethylbenzoic acid
Comparison: Compared to its analogs, 3-(3-Nitrophenyl)-5-trifluoromethylbenzoic acid exhibits unique reactivity due to the specific positioning of the nitro and trifluoromethyl groups. This positioning influences the compound’s electronic properties and steric hindrance, making it a valuable compound for specific synthetic applications and biological studies.
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)18(21)22/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCHYZMBOVLCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690064 |
Source
|
Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-01-5 |
Source
|
Record name | 3'-Nitro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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